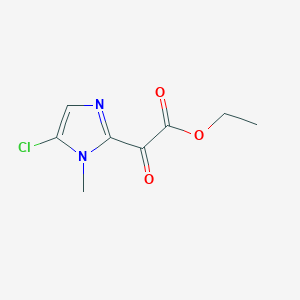
4-(2-methylphenoxymethyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(2-methylphenoxymethyl)-1,3-thiazol-2-amine” is likely to be an organic compound containing a thiazole ring, which is a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms . The molecule also contains a phenyl ring and an amine group, which could contribute to its reactivity and properties .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it might involve the reaction of a 2-methylphenol with a suitable 1,3-thiazol-2-amine derivative . The synthesis could potentially be carried out in a polar aprotic solvent under mild conditions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole ring, phenyl ring, and amine group. The electron-rich nitrogen in the thiazole ring and the amine group could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the thiazole ring, phenyl ring, and amine group) would influence its properties .Scientific Research Applications
4-MTA has been shown to have a variety of potential applications in scientific research. It has been used as a model compound in studies of enzyme-catalyzed reactions, as a substrate for the production of polymers, and as a substrate for the synthesis of various heterocyclic compounds. 4-MTA has also been used in studies of the structure and function of proteins, as well as in studies of the mechanism of action of various drugs.
Mechanism of Action
Target of Action
Compounds with similar structures, such as phenoxy herbicides, are known to mimic the auxin growth hormone indoleacetic acid (iaa)
Mode of Action
Compounds with similar structures, such as phenoxy herbicides, act by mimicking the auxin growth hormone indoleacetic acid (iaa), inducing rapid, uncontrolled growth
Biochemical Pathways
Compounds with similar structures, such as phenoxy herbicides, are known to affect the methylerythritol 4-phosphate (mep) pathway . This pathway is a source of isoprenoid precursors in most bacteria, some eukaryotic parasites, and the plastids of plant cells
Pharmacokinetics
Compounds with similar structures, such as atomoxetine, undergo aromatic ring-hydroxylation, resulting in the formation of a primary oxidative metabolite, which is subsequently glucuronidated and excreted in urine . This process is primarily mediated by the polymorphically expressed enzyme cytochrome P450 (CYP) 2D6
Result of Action
Compounds with similar structures, such as kresoxim-methyl, have been found to have tumour promoting potential at high concentrations
Action Environment
Compounds with similar structures, such as phenoxy herbicides, are widely used in agriculture to control broad-leaf weeds This suggests that environmental factors such as soil composition, temperature, and moisture levels may influence the action of 4-(2-methylphenoxymethyl)-1,3-thiazol-2-amine
Advantages and Limitations for Lab Experiments
4-MTA has a number of advantages for use in laboratory experiments. It is relatively simple to synthesize, and can be easily scaled up or down depending on the desired amount of product. In addition, 4-MTA has been shown to interact with a variety of proteins and enzymes, making it useful for studies of protein structure and function.
However, there are also a number of limitations to the use of 4-MTA in laboratory experiments. The exact mechanism of action of 4-MTA is not yet fully understood, and its biochemical and physiological effects are still being studied. In addition, 4-MTA is a relatively new compound, and there is still a lack of research on its potential applications in scientific research.
Future Directions
Given the potential applications of 4-MTA in scientific research, there are a number of potential future directions for its use. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in laboratory experiments. In addition, further research is needed to explore the potential uses of 4-MTA in the production of polymers and other heterocyclic compounds. Finally, research is needed to explore the potential uses of 4-MTA in the development of novel drugs and therapeutic agents.
Synthesis Methods
4-MTA can be synthesized using a variety of methods, including a reaction between 2-methylphenol and thiazole in the presence of an acid catalyst. The reaction is typically carried out in an aqueous solution, and yields a product with a purity of 98-99%. The reaction is relatively simple and can be easily scaled up or down depending on the desired amount of product.
properties
IUPAC Name |
4-[(2-methylphenoxy)methyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8-4-2-3-5-10(8)14-6-9-7-15-11(12)13-9/h2-5,7H,6H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHDHYZYZVVVPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B6144537.png)



![5-cyano-2-methyl-N-phenyl-4-sulfanyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B6144560.png)





![2-chloro-N-{[4-(2-methylpropyl)morpholin-2-yl]methyl}acetamide](/img/structure/B6144607.png)
![2,4-dioxo-7-phenyl-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6144611.png)
amine, oxalic acid](/img/structure/B6144613.png)
![2-[({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}methyl)sulfanyl]propanoic acid](/img/structure/B6144615.png)